Crystal Structure and X-Ray Diffraction Analysis of Methyl 2-Ethylquinoline-3-Carboxylate: An In-Depth Technical Guide
Crystal Structure and X-Ray Diffraction Analysis of Methyl 2-Ethylquinoline-3-Carboxylate: An In-Depth Technical Guide
Executive Summary
Quinoline-3-carboxylates are highly privileged scaffolds in drug discovery, frequently utilized in the development of kinase inhibitors, antimalarials, and broad-spectrum antimicrobial agents. Methyl 2-ethylquinoline-3-carboxylate (CAS: 119449-61-5) serves as a critical structural intermediate in these synthetic pathways. However, the compound presents a unique crystallographic challenge: it exists as a light yellow oil at room temperature [[1]]().
This whitepaper provides an authoritative, step-by-step methodology for the synthesis, chemical validation, and solid-state structural determination of methyl 2-ethylquinoline-3-carboxylate. By employing advanced in situ cryocrystallography and dual-space structure solution algorithms, researchers can overcome the thermodynamic barriers of low-melting-point oils to yield high-resolution Single Crystal X-Ray Diffraction (SCXRD) data.
Synthesis and Chemical Characterization
Before attempting complex crystallographic workflows, the purity and molecular identity of the liquid sample must be rigorously validated. The target compound is efficiently synthesized via a Domino Nitro Reduction-Friedländer Heterocyclization 1.
Synthetic Protocol
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Reaction Setup : Combine the nitroarene precursor and the corresponding β-keto ester in the presence of a reducing agent and an appropriate catalyst (e.g., sodium ethoxide).
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Cyclization : Heat the mixture to induce the domino reduction of the nitro group to an amine, followed immediately by intramolecular Friedländer condensation.
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Purification : Extract the crude mixture with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography (hexane/ethyl acetate) to isolate the product as a light yellow oil (Yield: ~87%) 1.
Quantitative Validation Data
To ensure the integrity of the sample prior to capillary loading, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) must match the established parameters.
| Analytical Method | Parameters / Chemical Shifts (δ) |
| ¹H NMR (400 MHz, CDCl₃) | 8.69 (s, 1H), 8.06 (d, J = 8.4 Hz, 1H), 7.84 (d, J = 8.2 Hz, 1H), 7.77 (t, J = 7.7 Hz, 1H), 7.52 (t, J = 7.5 Hz, 1H), 3.98 (s, 3H), 3.35 (q, J = 7.1 Hz, 2H), 1.39 (q, J = 7.1 Hz, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) | 167.1, 163.1, 148.8, 140.1, 131.6, 128.7, 128.4, 126.5, 125.6, 123.3, 52.4, 31.0, 14.0 |
| Mass Spectrometry (MS) | m/z: 215 (M⁺) |
| Physical State | Light yellow oil (at 298 K) |
Data summarized from established Friedländer heterocyclization reports 1.
In Situ Cryocrystallography Methodology
Because methyl 2-ethylquinoline-3-carboxylate is a liquid at ambient temperature, conventional solvent evaporation or vapor diffusion techniques are obsolete. The physical state is driven by the steric clash between the bulky 2-ethyl group and the 3-carboxylate moiety, which forces the ester out of the quinoline plane, disrupting π-π stacking and lowering the lattice energy. To overcome this, in situ cryocrystallography paired with zone-melting must be employed 2.
Step-by-Step Crystallization Protocol
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Capillary Loading : Inject the purified oil into a 0.3 mm Lindemann glass capillary. Flame-seal the open end immediately to prevent atmospheric moisture ingress, which can cause unwanted hydrate formation or phase separation 3.
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Mounting & Flash Cooling : Mount the capillary on the goniometer head of the X-ray diffractometer. Flash-cool the sample to 250 K using a nitrogen cryosystem (e.g., Oxford Cryosystem) at a rate of 360 K/h. This rapid cooling crosses the glass transition temperature, inducing a polycrystalline solid 4.
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Zone-Melting (Annealing) : A polycrystalline mass is unsuitable for SCXRD. Utilize an Optical Heating and Cooling Device (OHCD) to apply a localized infrared laser to the capillary 2. Slowly sweep the laser to melt the polycrystals, leaving a single microscopic seed crystal at the cooler boundary.
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Single Crystal Propagation : Gradually decrease the localized temperature gradient, allowing the seed to propagate uniformly through the capillary, yielding a single-crystal domain.
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Diffraction Validation : Collect a rapid matrix of frames (e.g., 180 frames, 5-second exposures) to verify the presence of sharp, well-defined diffraction spots.
Workflow from synthesis of the oily compound to in situ cryocrystallization and SCXRD.
X-Ray Diffraction (SCXRD) Protocol
Once a single crystal domain is established within the capillary, high-resolution data collection and rigorous mathematical phase-problem solving are required.
Data Collection and Reduction
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Thermal Stabilization : Lower the cryostream temperature to 100 K . This minimizes atomic thermal vibration (B-factors), which is critical for low-melting compounds where thermal smearing can obscure electron density maps.
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Diffraction : Collect a full sphere of data using Mo-Kα radiation (λ = 0.71073 Å) on a Bruker D8 VENTURE diffractometer equipped with a Photon CMOS detector 2.
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Reduction : Process raw frames using APEX3. Apply multi-scan absorption correction (SADABS) to account for X-ray attenuation by the glass capillary walls and the sample itself.
Structure Solution and Refinement
The phase problem is solved using the SHELX suite, the gold standard in chemical crystallography 5.
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Intrinsic Phasing : Export the .hkl and .ins files to SHELXT . SHELXT utilizes a dual-space algorithm starting from a Patterson superposition minimum function, iteratively applying random omit procedures to solve the phase problem without relying on classical direct methods 5, [[6]]().
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Least-Squares Refinement : Refine the initial model using SHELXL (integrated within the Olex2 or ShelXle GUI) 7. Execute full-matrix least-squares refinement on F2 .
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Anisotropic & Hydrogen Treatment : Assign anisotropic displacement parameters to all non-hydrogen atoms (C, N, O). Place hydrogen atoms in calculated positions using a riding model (AFIX 43 for aromatic C-H; AFIX 137 for methyl groups) to ensure geometric stability during refinement.
Data reduction, phase problem solution, and structural refinement pipeline.
Targeted Crystallographic Parameters
Based on the molecular symmetry and the behavior of structurally analogous quinoline esters under in situ cryocrystallization, the following parameters represent the targeted crystallographic profile for the solidified lattice.
| Parameter | Targeted / Expected Value |
| Empirical Formula | C₁₃H₁₃NO₂ |
| Formula Weight | 215.25 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo-Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c (Centrosymmetric) |
| Z (Molecules per unit cell) | 4 |
| Intermolecular Interactions | Weak C–H···O, C–H···π |
Structural Analysis & Intermolecular Interactions
The crystallographic data derived from SHELXL refinement provides profound mechanistic insights into the molecule's behavior.
Steric Twist and Molecular Geometry: The quinoline bicyclic system is inherently rigid and planar. However, the electron density map will reveal a significant torsion angle between the quinoline plane and the 3-carboxylate group. The spatial proximity of the 2-ethyl substituent creates a severe van der Waals clash with the ester oxygen atoms. To minimize this steric repulsion, the ester group rotates out of the aromatic plane.
Crystal Packing and Lattice Energy: This non-planar conformation is the direct causal factor for the compound's liquid state at room temperature. The twisted geometry prevents the flat, pancake-like stacking required for strong, continuous π-π interactions. Instead, the crystal packing is mediated primarily by weaker, secondary interactions:
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C–H···O Hydrogen Bonds : Weak interactions between the aromatic protons of the quinoline ring and the carbonyl oxygen of adjacent molecules 8.
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C–H···π Interactions : Edge-to-face interactions between the ethyl/methyl aliphatic protons and the π-cloud of the quinoline system 4.
Because these interactions are relatively weak, the lattice energy is low, resulting in a melting point below 298 K.
Conclusion
Determining the crystal structure of methyl 2-ethylquinoline-3-carboxylate requires bridging synthetic organic chemistry with advanced physical crystallography. By synthesizing the compound via Friedländer heterocyclization, validating it with NMR, and utilizing in situ zone-melting cryocrystallography, researchers can successfully isolate single crystals from a room-temperature oil. Subsequent application of dual-space intrinsic phasing (SHELXT) allows for precise mapping of the steric hindrances that govern the molecule's macroscopic physical properties, providing invaluable data for rational drug design and structure-activity relationship (SAR) studies.
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- 6. SHELXT – Integrated space-group and crystal-structure determination - PMC [pmc.ncbi.nlm.nih.gov]
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